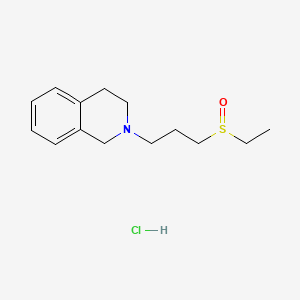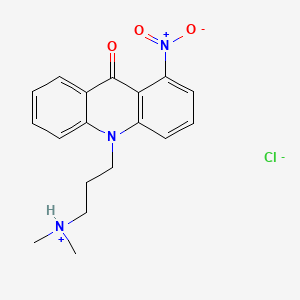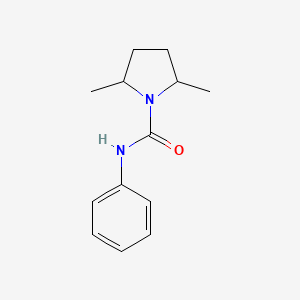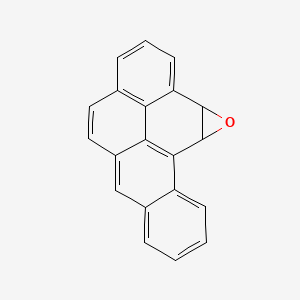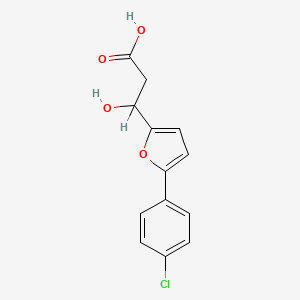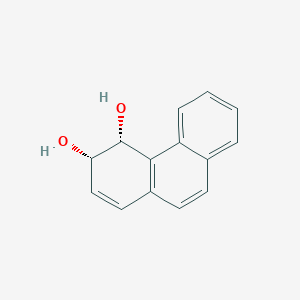
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is a cis-3,4-dihydrophenanthrene-3,4-diol. It has a role as a mouse metabolite. It is an enantiomer of a (3R,4S)-3,4-dihydrophenanthrene-3,4-diol.
Aplicaciones Científicas De Investigación
Stereochemical Analysis
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is studied for its stereochemical properties. Boyd et al. (1981) prepared optically pure forms of cis- and trans-3,4-dihydroxy-1,2,3,4-tetrahydrophenanthrene, allowing the determination of the absolute stereochemistry of these compounds. This research contributes to the understanding of the stereochemical aspects of phenanthrene metabolites (Boyd et al., 1981).
Enzymatic Metabolism
The metabolism of (3S,4R)-3,4-dihydrophenanthrene-3,4-diol and related compounds is a subject of research. Vyas et al. (1982) explored the stereoselective metabolism of trans-1,2-dihydroxy-1,2-dihydrophenanthrene by rat liver microsomes, highlighting the significance of stereochemistry in biological transformations (Vyas et al., 1982).
Organic Synthesis Applications
The compound and its derivatives are utilized in organic synthesis. Goli et al. (1994) synthesized (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives, indicating its utility in the synthesis of complex organic molecules (Goli et al., 1994).
Mutagenicity and Tumorigenicity Studies
Research by Chang et al. (2013) on the mutagenicity and tumorigenicity of enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene, related to (3S,4R)-3,4-dihydrophenanthrene-3,4-diol, provides insights into the compound's biological effects and potential risks (Chang et al., 2013).
Photochemical Studies
Woning et al. (1990) investigated the amine-promoted photochemical 1,3-H shift of 3,4-dihydrophenanthrene, providing insights into the photochemical behavior of these compounds (Woning et al., 1990).
Polymer Research
Liu et al. (2010) researched electrochemical copolymerization involving 9,10-dihydrophenanthrene, demonstrating the compound's potential in developing materials with novel properties, like tunable fluorescence (Liu et al., 2010).
Propiedades
Nombre del producto |
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14-/m0/s1 |
Clave InChI |
FOTICWSJABVKPW-JSGCOSHPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@H](C=C3)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



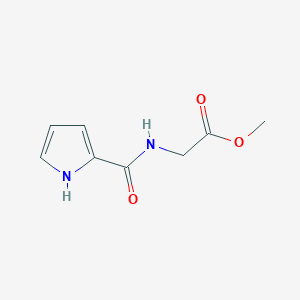
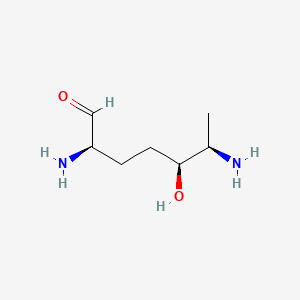
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)

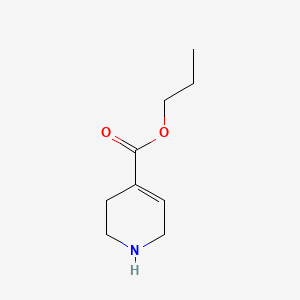

![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)

